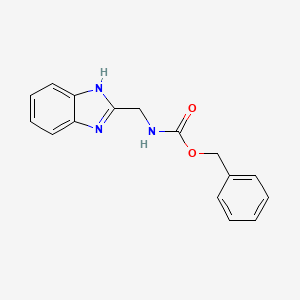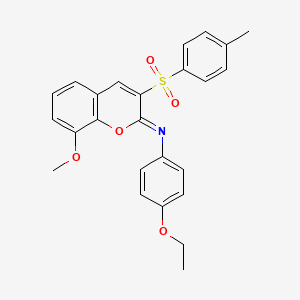![molecular formula C23H24N6 B2489788 (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine CAS No. 946321-05-7](/img/structure/B2489788.png)
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a complex organic compound that features a unique structure combining a pyrazolo[4,5-e]pyrimidine core with a piperidine ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,5-e]pyrimidine core, which is then functionalized with the piperidine and phenyl groups. Key steps include:
Formation of the Pyrazolo[4,5-e]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Functionalization with Piperidine:
Attachment of Phenyl Groups: The phenyl groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Paliperidone: A pharmaceutical compound used in the treatment of schizophrenia.
2-Bromoethylamine: A compound used in organic synthesis.
Uniqueness
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its pyrazolo[4,5-e]pyrimidine core, combined with the piperidine and phenyl groups, provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-10-12-18(13-11-17)25-21-20-16-24-29(19-8-4-2-5-9-19)22(20)27-23(26-21)28-14-6-3-7-15-28/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSAHSLMFYOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2489705.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)




![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)
![N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2489722.png)


![5-chloro-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2489727.png)
